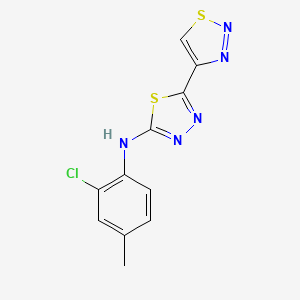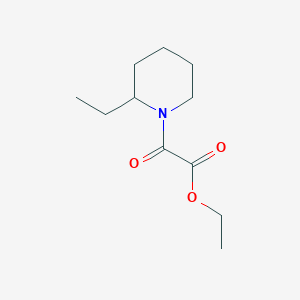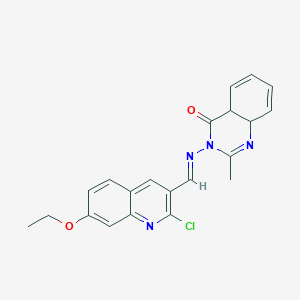
N-(2-Chloro-4-methylphenyl)-5-(thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloro-4-methylphenyl)-5-(thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine, also known as CTET or Compound 1, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(2-Chloro-4-methylphenyl)-5-(thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer growth, inflammation, and neurodegeneration. In cancer research, this compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is involved in cell growth and survival. In inflammation research, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines. In neurodegenerative disease research, this compound has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the protection against oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to induce apoptosis and inhibit cell growth and migration. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and inhibit the activation of macrophages. In neurodegenerative disease research, this compound has been shown to protect against neuronal damage and improve cognitive function.
Advantages and Limitations for Lab Experiments
N-(2-Chloro-4-methylphenyl)-5-(thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine has several advantages for lab experiments, including its ability to inhibit cancer cell growth and induce apoptosis, its anti-inflammatory effects, and its potential neuroprotective effects. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and therapeutic potential.
Future Directions
There are several future directions for research on N-(2-Chloro-4-methylphenyl)-5-(thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine, including further studies on its mechanism of action and therapeutic potential in cancer, inflammation, and neurodegenerative diseases. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound, as well as exploring its potential as a drug candidate for clinical use.
Synthesis Methods
N-(2-Chloro-4-methylphenyl)-5-(thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine can be synthesized through a multistep process, as described in a patent application by the inventors. The synthesis involves the reaction of 2-chloro-4-methylphenylamine with thiosemicarbazide, followed by cyclization using phosphorus oxychloride and thionyl chloride. The resulting compound is then treated with sodium azide and hydrazine hydrate to obtain this compound.
Scientific Research Applications
N-(2-Chloro-4-methylphenyl)-5-(thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, as demonstrated in a study on breast cancer cells. Inflammation research has also shown this compound to have anti-inflammatory effects, as evidenced by its ability to reduce the production of inflammatory cytokines in a study on mouse macrophages. In neurodegenerative disease research, this compound has been studied for its potential to protect against neuronal damage and improve cognitive function, as demonstrated in a study on Alzheimer's disease.
properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-5-(thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5S2/c1-6-2-3-8(7(12)4-6)13-11-16-15-10(19-11)9-5-18-17-14-9/h2-5H,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJPBXZPVKZIQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NN=C(S2)C3=CSN=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Benzyloxy)-5-chloro-6-methylpyridin-3-yl]boronic acid](/img/structure/B2984243.png)
![6-Acetoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2984244.png)

![N-(3-(dimethylamino)propyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2984248.png)
![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B2984251.png)
![(Z)-3-allyl-5-((2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2984252.png)

![N'-[5-(4-chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2984255.png)

![2,5-Bis(2-octyldodecyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B2984258.png)
![(Z)-1-benzyl-3-(((2-bromophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2984259.png)

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)acetamide](/img/structure/B2984263.png)
